molecular formula C22H20O6 B12369297 (2R,3S)-8-Benzyl-2-(3,4-dihydroxyphenyl)chroman-3,5,7-triol

(2R,3S)-8-Benzyl-2-(3,4-dihydroxyphenyl)chroman-3,5,7-triol

Cat. No.: B12369297
M. Wt: 380.4 g/mol
InChI Key: JXJNWLGWPXGNIK-LEWJYISDSA-N
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Description

4-(3-Methoxyphenyl)aniline, also known as 3’-methoxy [1,1’-biphenyl]-4-amine, is an organic compound with the molecular formula C13H13NO. It is a derivative of aniline, where the aniline ring is substituted with a methoxy group at the meta position. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-(3-methoxyphenyl)aniline involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an aryl boronic acid. The reaction conditions are generally mild and can be performed at room temperature .

Another method involves the nitration of a suitable precursor, followed by reduction to convert the nitro group to an amine . This multi-step synthesis requires careful control of reaction conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of 4-(3-methoxyphenyl)aniline may involve large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The use of automated reactors and continuous flow systems can further enhance the production efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxyphenyl)aniline undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro precursor can be reduced to form the amine.

    Substitution: Electrophilic aromatic substitution reactions can occur at the positions ortho and para to the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron in acidic conditions are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-(3-formylphenyl)aniline or 4-(3-carboxyphenyl)aniline.

Scientific Research Applications

4-(3-Methoxyphenyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-(3-methoxyphenyl)aniline exerts its effects depends on its specific application. In chemical reactions, it acts as a nucleophile due to the electron-donating nature of the methoxy and amine groups. These groups can activate the aromatic ring towards electrophilic substitution reactions.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyaniline: Similar structure but with the methoxy group at the para position.

    3-Methoxyaniline: Methoxy group at the meta position but lacks the biphenyl structure.

    4-Aminobiphenyl: Similar biphenyl structure but without the methoxy group.

Uniqueness

4-(3-Methoxyphenyl)aniline is unique due to the presence of both the methoxy and amine groups on a biphenyl structure. This combination of functional groups provides distinct reactivity and makes it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C22H20O6

Molecular Weight

380.4 g/mol

IUPAC Name

(2R,3S)-8-benzyl-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol

InChI

InChI=1S/C22H20O6/c23-16-7-6-13(9-19(16)26)21-20(27)10-15-18(25)11-17(24)14(22(15)28-21)8-12-4-2-1-3-5-12/h1-7,9,11,20-21,23-27H,8,10H2/t20-,21+/m0/s1

InChI Key

JXJNWLGWPXGNIK-LEWJYISDSA-N

Isomeric SMILES

C1[C@@H]([C@H](OC2=C1C(=CC(=C2CC3=CC=CC=C3)O)O)C4=CC(=C(C=C4)O)O)O

Canonical SMILES

C1C(C(OC2=C1C(=CC(=C2CC3=CC=CC=C3)O)O)C4=CC(=C(C=C4)O)O)O

Origin of Product

United States

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